molecular formula C22H24N4O2S2 B13362296 N-(1-cyano-1,2-dimethylpropyl)-2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide

N-(1-cyano-1,2-dimethylpropyl)-2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B13362296
M. Wt: 440.6 g/mol
InChI Key: SBWTUDFFMYUIAT-UHFFFAOYSA-N
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Description

N-(1-cyano-1,2-dimethylpropyl)-2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and biochemical research, primarily utilized as a key intermediate or building block in the development of novel kinase inhibitors. Its molecular architecture, featuring a thieno[2,3-d]pyrimidin-4-one core —a well-established privileged scaffold in drug discovery—imparts a high potential for interaction with the ATP-binding sites of various protein kinases. The compound's structure is further elaborated with a phenyl substituent and a unique N-(1-cyano-1,2-dimethylpropyl)acetamide side chain connected via a sulfanyl linkage, which can be critical for modulating selectivity and binding affinity. Researchers employ this compound in the synthesis of targeted chemical libraries for high-throughput screening against specific disease-relevant kinases. Its primary research value lies in its utility as a versatile precursor for the exploration of structure-activity relationships (SAR), enabling the optimization of potency and pharmacokinetic properties in lead compound series aimed at oncological and inflammatory pathways . This reagent is intended for use in laboratory settings by trained professionals.

Properties

Molecular Formula

C22H24N4O2S2

Molecular Weight

440.6 g/mol

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C22H24N4O2S2/c1-13(2)22(5,12-23)25-17(27)11-29-21-24-19-18(14(3)15(4)30-19)20(28)26(21)16-9-7-6-8-10-16/h6-10,13H,11H2,1-5H3,(H,25,27)

InChI Key

SBWTUDFFMYUIAT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC(C)(C#N)C(C)C)C3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

General Overview of the Synthesis Strategy

The synthesis of thieno[2,3-d]pyrimidine derivatives, including the target compound, generally follows two primary routes:

The specific compound , featuring a complex substitution pattern with a nitrile group, methyl groups, and a sulfanyl-linked acetamide, suggests a multi-step synthesis involving initial heterocycle formation, followed by functionalization with nitrile and amino groups.

Synthesis of Thieno[2,3-d]pyrimidine Core

2.1. Cyclocondensation of Thiophene Derivatives

The core heterocycle, thieno[2,3-d]pyrimidine, can be synthesized via cyclocondensation of thiophene derivatives with amidines or urea-like reagents. A typical method involves:

  • Starting Material : Ethyl aminothiophene-carboxylates or related derivatives.
  • Reagents : Potassium (thio)cyanate or (thio)urea derivatives in acidic or basic media.
  • Reaction Conditions : Reflux in acetic acid or hydrochloric acid, often under microwave irradiation to enhance yields and reduce reaction times.

This approach allows for the formation of the fused heterocyclic system with functional groups amenable to further modifications.

2.2. Cyclocondensation Using Cyanate Derivatives

The use of cyanate or thiocyanate reagents facilitates the introduction of nitrile groups at specific positions on the heterocycle. For example, cyclocondensation of aminothiophene derivatives with potassium cyanate yields thienopyrimidin-2,4-dione or thioxo derivatives, which can be further functionalized.

Nitrile Group Introduction

The nitrile group at the 1-position of the propyl chain (i.e., the 1-cyano-1,2-dimethylpropyl moiety) can be introduced via nucleophilic substitution or by using nitrile-bearing reagents in the initial stages of synthesis:

  • Method : Alkylation of methylated intermediates with halogenated nitrile precursors (e.g., cyanomethyl halides).
  • Reaction Conditions : Base-promoted nucleophilic substitution in polar aprotic solvents such as DMSO or acetonitrile.

3.2. Methyl Group Incorporation

The methyl groups are typically introduced via alkylation reactions or methylation of heterocyclic intermediates using methyl iodide or dimethyl sulfate under basic conditions. These steps are performed prior to ring closure to ensure regioselectivity.

Assembly of the Sulfanyl-Linked Acetamide Side Chain

4.1. Synthesis of the Acetamide Moiety

The acetamide linkage, bearing the sulfanyl group, is usually constructed via:

  • Step 1 : Synthesis of the chloroacetamide intermediate by chlorination of acetic acid derivatives.
  • Step 2 : Nucleophilic substitution with thiol derivatives to form the sulfanyl linkage.
  • Step 3 : Coupling with the heterocyclic core via amide bond formation using coupling agents such as EDCI or DCC in anhydrous conditions.

4.2. Sulfanyl Linkage Formation

The sulfur linkage is typically introduced through nucleophilic substitution of halogenated intermediates with thiol groups, often under basic conditions with potassium carbonate or sodium hydride.

Final Coupling and Purification

The final step involves coupling the heterocycle with the acetamide side chain, often through amide bond formation techniques. Purification is achieved via chromatography, and characterization involves NMR, MS, and IR spectroscopy to confirm structure and purity.

Summary of the Synthetic Route

Step Description Reagents & Conditions Yield/Notes
1 Synthesis of heterocyclic core Cyclocondensation of aminothiophene derivatives with cyanate in acetic acid Moderate to high yield (~70-85%)
2 Introduction of nitrile group Alkylation with cyanomethyl halides Regioselective, optimized for minimal side products
3 Methylation of heterocycle Methyl iodide or dimethyl sulfate, base High regioselectivity
4 Synthesis of acetamide side chain Chlorination of acetic acid derivative, nucleophilic substitution with thiol Good yields, controlled conditions
5 Coupling of side chain to heterocycle Amide bond formation using EDCI/DCC Purification by chromatography

Supporting Research and Literature

  • Synthesis of Thieno[2,3-d]pyrimidines : The literature indicates that microwave-assisted cyclocondensation significantly enhances yields and reduces reaction times.
  • Functional Group Modifications : Nucleophilic substitutions with nitrile and methyl groups are well-documented, providing routes for structural diversification.
  • Advanced Methods : The Thorpe-Ziegler cyclization offers an alternative pathway for ring closure, especially for synthesizing fused heterocycles with complex substitution patterns.

Chemical Reactions Analysis

Types of Reactions

“N-(2-Cyano-3-methylbutan-2-yl)-2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states, potentially altering its biological activity.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups, leading to a variety of analogs.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or protein binding.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It may find applications in the development of new materials, pharmaceuticals, or agrochemicals.

Mechanism of Action

The mechanism by which “N-(2-Cyano-3-methylbutan-2-yl)-2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide” exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to three related molecules from peer-reviewed studies. Key differences in substituents, heterocyclic cores, and physicochemical properties are highlighted below.

Core Heterocyclic Systems

  • The 4-oxo group enhances hydrogen-bonding capacity .
  • Compound 5 () : Features a simpler 4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl core. The absence of a fused thiophene ring reduces planarity and may limit aromatic interactions .
  • Compound 24 (): Incorporates a cyclopenta[4,5]thieno[2,3-d]pyrimidin system, where the thienopyrimidin is fused with a cyclopentane ring.

Substituent Analysis

Compound R Group on Acetamine Nitrogen Thio-Linked Substituent
Target Compound 1-cyano-1,2-dimethylpropyl 5,6-dimethyl-4-oxo-3-phenyl-thieno[2,3-d]pyrimidin-2-yl
Compound 5 () 2,3-dichlorophenyl 4-methyl-6-oxo-pyrimidin-2-yl
Compound 24 () Phenyl (via ether linkage) Cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl
  • The 1-cyano-1,2-dimethylpropyl group in the target compound introduces steric hindrance and a polar cyano group, which may enhance solubility compared to the 2,3-dichlorophenyl group in Compound 5, a lipophilic moiety likely to increase membrane permeability .
  • The phenyl substituent at the 3-position of the thienopyrimidinone in the target compound contrasts with the cyclopentane fusion in Compound 24, which could restrict rotational freedom and modify binding pocket interactions .

Physicochemical and Spectroscopic Properties

Property Target Compound Compound 5 () Compound 24 ()
Melting Point Not reported 230°C 197–198°C
1H NMR Shifts Not available δ 12.50 (NH), 10.10 (NHCO) δ 2.03 (CH3), 9.78 (NH)
Molecular Weight ~450 (estimated) 344.21 326.0
  • The higher estimated molecular weight of the target compound (vs.
  • NMR Trends : In Compound 5, the downfield shift of NHCO (δ 10.10) indicates strong hydrogen bonding, a feature likely shared with the target compound due to its acetamide group. Compound 24’s NH signal at δ 9.78 suggests moderate hydrogen-bonding interactions, possibly due to steric shielding from the cyclopentane ring .

Biological Activity

N-(1-cyano-1,2-dimethylpropyl)-2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with significant potential in medicinal chemistry and pharmacology. Its unique structural features include a cyano group, a thieno[2,3-d]pyrimidin ring, and an acetamide moiety, which may confer distinct biological activities.

Chemical Structure and Properties

The molecular formula of the compound is C18H23N5O2S2, with a molecular weight of 440.6 g/mol. The presence of various functional groups suggests diverse interactions with biological targets.

PropertyValue
Molecular FormulaC18H23N5O2S2
Molecular Weight440.6 g/mol
IUPAC NameThis compound

Preliminary studies suggest that the compound exhibits significant biological activity through its ability to interact with specific molecular targets such as enzymes or receptors involved in various biological pathways. The cyano group and thieno[2,3-d]pyrimidine structure may enhance binding affinity to these targets, influencing their activity or function.

Biological Activity

Research indicates that this compound may possess various biological activities:

  • Anticancer Activity : Similar compounds in the thieno[2,3-d]pyrimidine class have shown promise as anticancer agents by inhibiting cell proliferation and inducing apoptosis in cancer cells.
  • Antimicrobial Properties : The compound may exhibit antimicrobial effects against a range of pathogens due to its unique structural features that allow for interaction with microbial enzymes or receptors.
  • Enzyme Inhibition : Interaction studies suggest potential inhibition of specific enzymes critical for various metabolic processes. This could lead to therapeutic applications in treating metabolic disorders.

Case Study 1: Anticancer Activity

A study examining thieno[2,3-d]pyrimidine derivatives demonstrated significant cytotoxic effects against breast cancer cell lines. The mechanism involved the inhibition of key signaling pathways responsible for cell survival and proliferation.

Case Study 2: Antimicrobial Efficacy

Research on similar thieno derivatives indicated effective inhibition of bacterial growth in vitro. The compounds exhibited activity against both Gram-positive and Gram-negative bacteria by disrupting bacterial cell wall synthesis.

Future Research Directions

Further investigations are essential to fully elucidate the biological mechanisms and therapeutic potential of this compound. Key areas for future research include:

  • In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and pharmacodynamics of the compound.
  • Mechanistic Studies : Detailed investigations into the molecular interactions between the compound and its biological targets.
  • Clinical Trials : Evaluating safety and efficacy in human subjects to establish therapeutic applications.

Q & A

Q. What are the optimal reaction conditions for synthesizing this compound with high yield and purity?

Methodological Answer: Synthesis typically involves multi-step protocols with careful control of reaction parameters. Key steps include:

  • Nucleophilic substitution for introducing the sulfanyl group (e.g., using thiol intermediates under basic conditions) .
  • Cyclocondensation to form the thieno[2,3-d]pyrimidin core, often catalyzed by acetic acid or p-toluenesulfonic acid at reflux (~110°C) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while ethanol/water mixtures aid crystallization .
  • Yield optimization : Reported yields for analogous compounds range from 53% to 80%, achieved via slow reagent addition and inert atmosphere (N₂/Ar) .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
CyclizationAcOH, reflux, 12 h58–80>95%
Sulfanyl additionK₂CO₃, DMF, 60°C65–7590–98%

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Critical for confirming substituent positions. For example:
    • Thienopyrimidin protons resonate at δ 7.5–8.5 ppm (aromatic region) .
    • Acetamide NH signals appear as broad singlets near δ 10–12 ppm .
  • LC-MS : Validates molecular weight (e.g., [M+H]+ ions for analogous compounds: m/z 326–376) .
  • Elemental analysis : Ensures purity (e.g., C, N, S deviations <0.3% from theoretical values) .
  • X-ray crystallography (if crystals form): Resolves stereochemistry and hydrogen-bonding networks .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Docking studies : Use software like AutoDock Vina to predict binding affinity to target enzymes (e.g., kinases, cytochrome P450). Focus on:
    • The thienopyrimidin core as a hinge-binding motif .
    • Substituent effects (e.g., cyano groups enhance electrophilicity for covalent inhibition) .
  • QSAR models : Correlate substituent bulk (e.g., LogP, polar surface area) with solubility or membrane permeability .

Q. Table 2: Key Computational Parameters

ParameterTool/SoftwareTarget ApplicationReference
Docking affinityAutoDock VinaKinase inhibition
Solubility predictionMarvinSketchADME profiling

Q. What strategies resolve contradictions between in vitro and in vivo biological activity data?

Methodological Answer:

  • Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding .
  • Pro-drug design : Mask polar groups (e.g., acetamide) with ester linkages to improve bioavailability .
  • Dose-response refinement : Use Hill slopes to differentiate target-specific vs. off-target effects .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s therapeutic potential?

Methodological Answer:

  • Functional group modulation :
    • Replace cyano with carboxamide to reduce toxicity while retaining hydrogen-bonding capacity .
    • Vary phenyl substituents (e.g., electron-withdrawing groups like Cl or NO₂) to enhance target affinity .
  • Biological testing : Prioritize assays for cytotoxicity (MTT), enzymatic inhibition (IC₅₀), and anti-inflammatory activity (COX-2 inhibition) .

Q. What experimental approaches validate the mechanism of action for this compound?

Methodological Answer:

  • Pull-down assays : Use biotinylated derivatives to isolate target proteins from cell lysates .
  • Kinetic studies : Measure enzyme inhibition constants (Kᵢ) via fluorogenic substrates .
  • CRISPR/Cas9 knockouts : Confirm target dependency in disease models (e.g., apoptosis in cancer cell lines) .

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